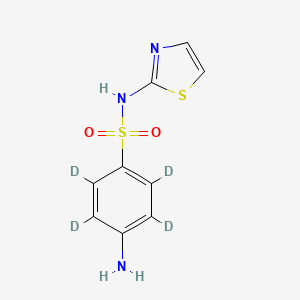

Sulfathiazole-d4

Übersicht

Beschreibung

Sulfathiazole-d4 is a deuterated form of sulfathiazole, an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and were among the first antibiotics to be used in clinical practice. This compound is specifically used in scientific research as an isotopically labeled compound, which helps in various analytical and biochemical studies.

Wirkmechanismus

Target of Action

Sulfathiazole-d4 primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .

Mode of Action

This compound, like other sulfonamides, acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, thereby preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a deficiency of this essential nutrient in bacteria .

Biochemical Pathways

The inhibition of DHPS by this compound affects the folate synthesis pathway in bacteria . Folate is necessary for the synthesis of nucleic acids and the metabolism of amino acids, which are critical for bacterial growth and replication . By inhibiting DHPS, this compound disrupts these processes, leading to the inhibition of bacterial growth .

Pharmacokinetics

They are distributed throughout body tissues and fluids, and are metabolized in the liver . Sulfonamides are primarily excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, it prevents bacteria from producing essential components for their growth and replication . This makes this compound effective against a wide range of gram-positive and gram-negative pathogenic microorganisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of this compound, as PABA competes with the drug for binding to DHPS . Additionally, the drug’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

Sulfathiazole-d4 interacts with various enzymes and proteins in biochemical reactions . It has been synthesized by replacing the amino group on the phenyl ring with various substituents .

Cellular Effects

Sulfathiazole derivatives have been shown to have antiproliferative activity . They have been found to inhibit matrix metalloproteinase-9 (MMP-9) and cathepsin .

Molecular Mechanism

It is known that sulfathiazole derivatives can inhibit MMP-9

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sulfathiazole-d4 typically involves the introduction of deuterium atoms into the sulfathiazole molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O).

Direct Synthesis: Starting from deuterated precursors, this compound can be synthesized through a series of chemical reactions, including sulfonation and cyclization.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium atoms in the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Sulfathiazole-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Sulfathiazole-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis.

Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the development of new antimicrobial agents and in the study of drug resistance mechanisms.

Vergleich Mit ähnlichen Verbindungen

Sulfadiazine: Another sulfonamide with similar antimicrobial properties.

Sulfamethoxazole: Commonly used in combination with trimethoprim for its synergistic effects.

Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness of Sulfathiazole-d4: this compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and biochemical studies. The presence of deuterium atoms allows for precise tracing and quantification in various experimental setups, providing valuable insights into the behavior and metabolism of the compound.

Eigenschaften

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRHUJNCSQMMB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016781 | |

| Record name | Sulfathiazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-89-4 | |

| Record name | Sulfathiazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.